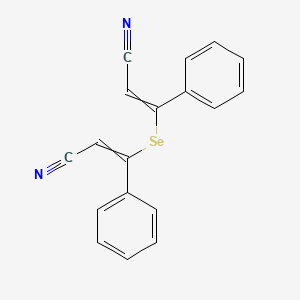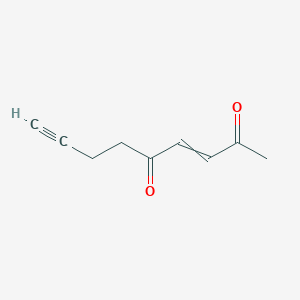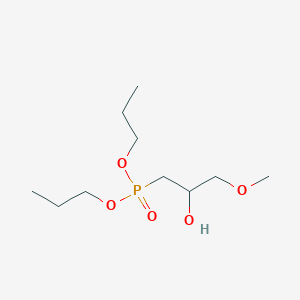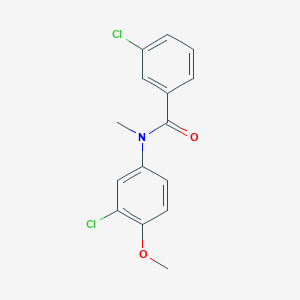
(1,2-Phenylenedimethanylylidene)bis(phosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(phosphinidenemethyl)benzene is a bidentate ligand known for its remarkable ability to form stable complexes with transition metals. This compound is particularly notable for its use in catalysis, where it facilitates various chemical reactions by stabilizing reactive intermediates. The structure of 1,2-Bis(phosphinidenemethyl)benzene consists of a benzene ring with two phosphinidenemethyl groups attached at the 1 and 2 positions, making it a versatile ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(phosphinidenemethyl)benzene can be synthesized through several methods, including:
Direct Phosphination: This method involves the reaction of benzene with phosphinidenemethyl reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution.
Electrophilic Aromatic Substitution: In this method, benzene undergoes electrophilic substitution with phosphinidenemethyl electrophiles.
Industrial Production Methods
Industrial production of 1,2-Bis(phosphinidenemethyl)benzene typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
1,2-Bis(phosphinidenemethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various electrophiles or nucleophiles; reactions often require catalysts such as Lewis acids or bases to proceed efficiently.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Varied substituted benzene derivatives depending on the reacting electrophile or nucleophile.
科学的研究の応用
1,2-Bis(phosphinidenemethyl)benzene has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological systems as a stabilizing agent for metal ions in metalloproteins and enzymes.
Medicine: Explored for its potential in drug delivery systems, where its ability to form stable complexes with metal ions can be utilized to transport therapeutic agents.
Industry: Employed in industrial catalysis for the production of fine chemicals, pharmaceuticals, and polymers.
作用機序
The mechanism of action of 1,2-Bis(phosphinidenemethyl)benzene primarily involves its ability to act as a bidentate ligand, forming stable chelate complexes with transition metals. The phosphinidenemethyl groups coordinate with the metal center, stabilizing reactive intermediates and facilitating various catalytic processes. The molecular targets and pathways involved include the stabilization of metal-ligand complexes and the promotion of catalytic cycles in reactions such as hydroformylation and hydrogenation .
類似化合物との比較
Similar Compounds
- 1,2-Bis(di-tert-butylphosphinomethyl)benzene
- 1,2-Bis(diphenylphosphinomethyl)benzene
- 1,2-Bis(dimethylphosphinomethyl)benzene
Uniqueness
1,2-Bis(phosphinidenemethyl)benzene is unique due to its specific electronic and steric properties, which allow it to form highly stable complexes with transition metals. Compared to similar compounds, it offers enhanced catalytic activity and selectivity in various chemical reactions. Its ability to stabilize reactive intermediates and facilitate efficient catalytic cycles makes it a valuable ligand in both academic research and industrial applications .
特性
CAS番号 |
89982-93-4 |
|---|---|
分子式 |
C8H8P2 |
分子量 |
166.10 g/mol |
IUPAC名 |
[2-(phosphanylidenemethyl)phenyl]methylidenephosphane |
InChI |
InChI=1S/C8H8P2/c9-5-7-3-1-2-4-8(7)6-10/h1-6,9-10H |
InChIキー |
NUJBMMDNIWFESI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=P)C=P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14375837.png)


![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)

![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)
![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)


![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
